molecular formula C9H4BrF2NO B14054465 7-Bromo-6,8-difluoroquinolin-4-ol

7-Bromo-6,8-difluoroquinolin-4-ol

Cat. No.: B14054465
M. Wt: 260.03 g/mol
InChI Key: NOMAACWLMMOJIX-UHFFFAOYSA-N
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Description

7-Bromo-6,8-difluoroquinolin-4-ol is a halogenated quinoline derivative characterized by a bromine atom at position 7, fluorine atoms at positions 6 and 8, and a hydroxyl group at position 2. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions, with halogen substituents influencing electronic properties and intermolecular interactions .

Properties

Molecular Formula

C9H4BrF2NO

Molecular Weight

260.03 g/mol

IUPAC Name

7-bromo-6,8-difluoro-1H-quinolin-4-one

InChI

InChI=1S/C9H4BrF2NO/c10-7-5(11)3-4-6(14)1-2-13-9(4)8(7)12/h1-3H,(H,13,14)

InChI Key

NOMAACWLMMOJIX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C(=C(C=C2C1=O)F)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6,8-difluoroquinolin-4-ol typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms on a quinoline ring. For instance, starting with a 6,8-difluoroquinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6,8-difluoroquinolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-6,8-difluoroquinolin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth. Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 7-Bromo-6,8-difluoroquinolin-4-ol and related quinoline derivatives, as identified in and other sources:

Compound Name Substituents Similarity Score Key Differences from Target Compound Biological/Physicochemical Implications
8-Bromo-4-methoxy-2-methylquinoline Br (8), OCH₃ (4), CH₃ (2) 0.92 Methoxy (vs. hydroxyl), methyl at C2, no F Reduced hydrogen bonding; increased lipophilicity
6,8-Dibromo-2-methylquinolin-3-ol Br (6,8), CH₃ (2), OH (3) 0.84 Two Br atoms, OH at C3 (vs. C4) Altered electronic effects; potential steric hindrance
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline Br (8), OH (4), CF₃ (2) 0.82 CF₃ at C2 (vs. F at C6/C8) Enhanced electron-withdrawing effects; metabolic stability
N-(4-Bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine Br (aryl), F (aryl), OCH₃ (6,7) N/A Quinazoline core (vs. quinoline) Different π-electron system; altered binding affinity

Key Observations:

Substituent Position and Halogenation: The placement of bromine at C7 in the target compound distinguishes it from analogs like 8-Bromo-4-methoxy-2-methylquinoline (Br at C8). Positional differences significantly affect steric and electronic interactions, as seen in NMR chemical shifts (e.g., aromatic protons in and show δ 7.35–8.80 ppm for quinazolines vs. δ 6.00–8.33 ppm for dihydroisoquinolines) .

Functional Group Impact: Hydroxyl groups (e.g., at C4 in the target compound vs. C3 in 6,8-Dibromo-2-methylquinolin-3-ol) influence hydrogen-bonding networks. For instance, the hydroxyl in ’s compound (C5-H at δ 6.00) exhibits distinct IR absorption at 2250–3500 cm⁻¹, characteristic of O-H stretching . Trifluoromethyl groups (e.g., in 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline) enhance metabolic resistance but reduce solubility compared to fluorine atoms .

Core Structure Differences: Quinazoline derivatives () feature a two-nitrogen heterocyclic core, altering electronic delocalization and binding properties relative to quinolines. For example, the quinazoline compound in shows a downfield-shifted NH proton at δ 11.42, indicative of strong hydrogen bonding .

Research Implications

The unique substitution pattern of 7-Bromo-6,8-difluoroquinolin-4-ol positions it as a candidate for further study in medicinal chemistry (e.g., kinase inhibition) or materials science. Comparative studies with ’s high-similarity compounds (e.g., 8-Bromo-4-methoxy-2-methylquinoline) could elucidate structure-activity relationships for halogenated quinolines .

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